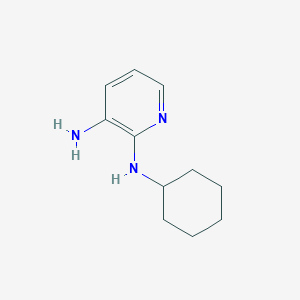

N2-Cyclohexyl-2,3-pyridinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLDNORQKZJMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N2-Cyclohexyl-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N2-Cyclohexyl-2,3-pyridinediamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance through interactions with key cellular signaling pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 41082-18-2, is a substituted diaminopyridine. The presence of both a pyridine ring and a cyclohexylamino group imparts a unique combination of aromaticity, basicity, and lipophilicity to the molecule. These features are critical in determining its solubility, reactivity, and biological activity.

Physical Properties

Quantitative physical data for this compound is summarized in the table below. The compound is a solid at room temperature with a melting point of 119 °C and a boiling point of 190 °C at a reduced pressure of 12 Torr. The predicted density suggests a compound that is slightly denser than water. While specific solubility data is not widely published, its structure suggests moderate solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | ChemicalBook[1] |

| Molecular Weight | 191.27 g/mol | ChemicalBook[1] |

| Melting Point | 119 °C | ChemicalBook[1] |

| Boiling Point | 190 °C (at 12 Torr) | ChemicalBook[1] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | ChemicalBook[1] |

| Appearance | Solid | CymitQuimica[2] |

Chemical Properties

The chemical reactivity of this compound is dictated by the nucleophilicity of the amino groups and the electronic nature of the pyridine ring. The N3-amino group is expected to be more nucleophilic than the N2-cyclohexylamino group due to steric hindrance from the cyclohexyl moiety.

Reactivity: The vicinal diamine arrangement on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines and pyrido[2,3-d]pyrimidines.[3][4] These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The amino groups can undergo typical reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of 2,3-diaminopyridine with cyclohexanone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Materials:

-

2,3-diaminopyridine

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2,3-diaminopyridine (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

A workflow for this synthetic protocol is illustrated below.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine ring and the cyclohexyl group.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques can be employed for unambiguous assignment of all proton and carbon signals and to confirm the regiochemistry of the cyclohexyl substitution.[3]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., 254 nm).

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, its structural motifs are present in compounds with significant pharmacological activity. Notably, pyrido[2,3-d]pyrimidines, which can be synthesized from 2,3-diaminopyridine precursors, have been identified as potent inhibitors of the RAF-MEK-ERK signaling pathway.[4]

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. The pathway is initiated by the activation of Ras, which in turn activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.

Derivatives of this compound could potentially act as inhibitors at different points in this pathway, for instance, by targeting the kinase activity of RAF or MEK. The cytotoxic effects observed for related compounds are often associated with the induction of apoptosis and an increase in reactive oxygen species (ROS).[4]

The diagram below illustrates a simplified representation of the RAF-MEK-ERK signaling pathway and the potential point of inhibition by this compound derivatives.

Conclusion

This compound is a versatile chemical entity with a rich potential for further investigation. Its chemical properties make it an attractive building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The likely involvement of its derivatives in the modulation of the RAF-MEK-ERK signaling pathway highlights a promising avenue for the development of novel anti-cancer agents. Further research to fully elucidate its biological activities and to optimize its properties through medicinal chemistry efforts is warranted. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N2-Cyclohexyl-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N2-Cyclohexyl-2,3-pyridinediamine, a key intermediate in the development of pharmacologically active compounds. This document details a probable synthetic protocol, predicted analytical data, and the potential role of this compound in medicinal chemistry.

Introduction

This compound (CAS No. 41082-18-2) is a substituted diaminopyridine that serves as a valuable building block in organic synthesis. The presence of both a primary and a secondary amine on the pyridine scaffold allows for further functionalization to create more complex heterocyclic systems. Notably, derivatives of 2,3-diaminopyridine, such as pyrido[2,3-d]pyrimidines, have shown a wide range of biological activities, including potential as kinase inhibitors. This guide outlines a practical synthetic route to this compound and provides a thorough characterization profile based on established spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, 2-chloro-3-aminopyridine is treated with cyclohexylamine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

2-Chloro-3-aminopyridine

-

Cyclohexylamine

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable high-boiling solvent such as DMF in a round-bottom flask, add an excess of cyclohexylamine (2.0-3.0 eq).

-

Heat the reaction mixture at a temperature between 80-120 °C. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Characterization Data

The following tables summarize the predicted and reported physical and spectroscopic data for this compound.

Physical Properties

| Property | Value |

| CAS Number | 41082-18-2 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | dd | 1H | Pyridine H-6 |

| ~6.9 | dd | 1H | Pyridine H-4 |

| ~6.6 | dd | 1H | Pyridine H-5 |

| ~4.5 | br s | 2H | -NH₂ (at C3) |

| ~4.0 | br s | 1H | -NH- (at C2) |

| ~3.5 | m | 1H | Cyclohexyl CH-N |

| ~1.0-2.0 | m | 10H | Cyclohexyl CH₂ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~150 | Pyridine C-2 |

| ~140 | Pyridine C-6 |

| ~135 | Pyridine C-3 |

| ~120 | Pyridine C-4 |

| ~115 | Pyridine C-5 |

| ~50 | Cyclohexyl CH-N |

| ~33 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy (Predicted, KBr):

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amines) |

| 3050-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |

| ~1580 | N-H bending (amine) |

Mass Spectrometry (Predicted, EI):

| m/z | Assignment |

| 191 | [M]⁺ |

| 109 | [M - C₆H₁₀]⁺ |

| 94 | [M - C₆H₁₁NH]⁺ |

Potential in Drug Discovery

N-substituted 2,3-pyridinediamines are important precursors for the synthesis of various heterocyclic compounds with potential biological activity. For instance, they can be used to construct pyrido[2,3-d]pyrimidine scaffolds, which are known to be present in a number of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.

Role in Synthesis of Kinase Inhibitors

The diagram below illustrates a generalized workflow where this compound can be utilized as a starting material for the synthesis of a potential kinase inhibitor.

In-depth Technical Guide: N2-Cyclohexyl-2,3-pyridinediamine

A comprehensive review of publicly available data indicates a significant gap in the scientific literature regarding the mechanism of action of N2-Cyclohexyl-2,3-pyridinediamine. Extensive searches of scientific databases and patent literature did not yield specific information about its biological targets, signaling pathways, or quantitative efficacy. The compound is referenced primarily in the context of chemical synthesis, suggesting it may serve as an intermediate in the creation of more complex molecules.

While detailed experimental protocols and quantitative data on this compound's biological activity are not available in the public domain, this guide will address the foundational information that is available and outline the general methodologies and approaches that would be hypothetically employed to characterize the mechanism of action for a novel compound of this nature.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N2-cyclohexylpyridine-2,3-diamine |

| CAS Number | 41082-18-2 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| Structure | (Image of chemical structure if available) |

Hypothetical Workflow for Mechanism of Action Discovery

The following diagram illustrates a standard workflow that researchers would typically follow to elucidate the mechanism of action of a novel chemical entity like this compound.

Caption: Workflow for elucidating the mechanism of action of a novel compound.

Potential Signaling Pathways for Pyridine-Containing Compounds

Compounds containing a pyridine scaffold are common in drug discovery and have been shown to interact with a wide variety of biological targets. While the specific pathway for this compound is unknown, related molecules often target key signaling cascades involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be investigated is presented below.

Caption: Hypothetical kinase inhibition signaling pathway.

Experimental Protocols for Target Identification and Validation

Should this compound be investigated for its biological activity, the following experimental protocols would be fundamental.

High-Throughput Phenotypic Screening

-

Objective: To identify any biological effect of the compound across a diverse range of cell lines or disease models.

-

Methodology:

-

A panel of cancer cell lines would be seeded in 96-well or 384-well plates.

-

This compound would be added at a range of concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability would be assessed using an MTS or CellTiter-Glo assay.

-

Data would be analyzed to determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

-

Affinity-Based Target Identification

-

Objective: To identify the direct protein binding partners of the compound.

-

Methodology:

-

This compound would be chemically modified to incorporate a linker and an affinity tag (e.g., biotin).

-

The modified compound would be immobilized on streptavidin-coated beads.

-

Cell lysate would be incubated with the beads to allow for binding of target proteins.

-

After washing to remove non-specific binders, the bound proteins would be eluted.

-

Eluted proteins would be identified using mass spectrometry (LC-MS/MS).

-

In Vitro Kinase Assay

-

Objective: To determine if the compound directly inhibits the activity of a specific kinase identified in the affinity-based screen.

-

Methodology:

-

Recombinant kinase, a suitable substrate, and ATP would be combined in a reaction buffer.

-

This compound would be added at various concentrations.

-

The kinase reaction would be initiated and allowed to proceed for a set time.

-

The amount of phosphorylated substrate would be quantified, often using a luminescence-based assay (e.g., Kinase-Glo).

-

IC50 values would be calculated from the dose-response curve.

-

Conclusion

Currently, there is a lack of publicly available scientific data to construct a detailed technical guide on the mechanism of action of this compound. The information presented here provides a foundational understanding of the compound's chemical identity and outlines the standard experimental workflows and potential pathways that would be explored in the process of drug discovery and development. Further research is required to elucidate the specific biological role, if any, of this molecule. Researchers interested in this compound would need to perform the foundational studies described to characterize its activity.

Overview of the Biological Potential of Substituted Pyridine Scaffolds

An In-depth Technical Guide on the Biological Activity of N2-Cyclohexyl-2,3-pyridinediamine

Disclaimer: As of November 2025, a comprehensive review of publicly available scientific literature and databases reveals no specific data on the biological activity of the compound this compound. Therefore, this document cannot provide quantitative data, detailed experimental protocols, or specific signaling pathways for this exact molecule.

This guide will instead provide a broader context for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related substituted pyridine and diaminopyridine derivatives. This information may inform potential avenues of investigation for this compound.

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1][] Its presence in many FDA-approved drugs underscores its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability, making it a "privileged structure" in drug design. Diaminopyridine derivatives, a subset of this class, are particularly versatile and have been explored for various therapeutic applications.

Kinase Inhibition

A prominent area of research for pyridine derivatives is the development of protein kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

-

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Aminopyridine-based structures have been identified as potent dual inhibitors of CDKs and HDACs, which can synergistically enhance antitumor effects.[3]

-

eEF-2K and PIM-1 Kinase Inhibition: Fused heterocyclic systems incorporating a pyridine ring, such as pyrido[2,3-d]pyrimidines, have been investigated as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K) and PIM-1 kinase, both of which are targets in oncology.[4][5]

-

Other Kinase Targets: Various other pyridine and diaminopyridine derivatives have been shown to inhibit kinases such as Rho-associated kinase (ROCK), which is a target for glaucoma.

Antimicrobial and Antiviral Activities

The pyridine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[1][] The structural versatility of pyridine derivatives allows for the fine-tuning of their activity against a broad spectrum of pathogens. For instance, certain N-alkylated pyridine salts have demonstrated both antibacterial and antibiofilm activities.[1]

Anticancer and Cytotoxic Properties

Beyond specific kinase inhibition, many pyridine-containing compounds exhibit direct cytotoxicity against cancer cells. Novel pyrido[2,3-d]pyrimidine derivatives, for example, have demonstrated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through the induction of apoptosis.[4]

Conceptual Framework for Evaluating a Novel Compound

Given the lack of data for this compound, its biological profile would need to be established through a systematic screening process. The following diagrams illustrate a conceptual workflow for such an evaluation.

General Experimental Workflow for Biological Activity Screening

This flowchart outlines a typical path from a novel compound to a validated lead.

Caption: A general workflow for the biological screening of a novel compound.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Should this compound be identified as a kinase inhibitor, this diagram illustrates a simplified, hypothetical mechanism of action.

Caption: A hypothetical signaling pathway inhibited by a kinase inhibitor.

Conclusion

While the specific biological activity of this compound is currently unknown, the chemical class of substituted pyridinediamines holds considerable promise for the discovery of new therapeutic agents. Future research, beginning with broad biological screening, is necessary to elucidate the potential of this particular compound. The information and conceptual frameworks provided in this guide are intended to serve as a resource for initiating such investigations.

References

- 1. mdpi.com [mdpi.com]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of N2-Cyclohexyl-2,3-pyridinediamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

N2-Cyclohexyl-2,3-pyridinediamine serves as a foundational scaffold in medicinal chemistry, belonging to the broader class of diaminopyridines which are integral to the development of various therapeutic agents. While direct and extensive structure-activity relationship (SAR) data for this compound is not cohesively available in the public domain, a comprehensive analysis of its structurally related analogs provides significant insights into its potential biological activities and the chemical modifications that can modulate them. This guide synthesizes the available data on N-cyclohexyl-diaminopyridine derivatives and related heterocyclic compounds to construct a putative SAR profile, focusing on their anticancer and kinase inhibition properties. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this privileged scaffold.

Core Structure and Putative Pharmacophore

The this compound scaffold comprises a 2,3-diaminopyridine core with a cyclohexyl group attached to the exocyclic amine at the 2-position. The 2,3-diaminopyridine moiety is a known "hinge-binding" motif for many protein kinases, where the adjacent amino groups can form crucial hydrogen bonds with the kinase hinge region. The N-cyclohexyl group is a bulky, lipophilic substituent that can occupy hydrophobic pockets within the target protein, contributing to binding affinity and selectivity.

Quantitative Structure-Activity Relationship Data of Analogs

Due to the limited public data on the specific SAR of this compound, this section presents quantitative data from closely related analogs to infer potential SAR trends. The following tables summarize the biological activities of various pyridopyrimidine and diaminopyrimidine derivatives, many of which share the N-cyclohexyl or a similar cycloalkyl motif.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Analogs Against Cancer Cell Lines

| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) |

| Analog 1 | Pyrido[2,3-d]pyrimidine | Cyclohexyl | - | MCF-7 | 0.57 |

| Analog 2 | Pyrido[2,3-d]pyrimidine | Cyclohexyl | - | HepG2 | 1.13 |

| Analog 3 | Pyrido[2,3-d]pyrimidine | - | - | MCF-7 | 1.31 |

| Analog 4 | Pyrido[2,3-d]pyrimidine | - | - | HepG2 | 0.99 |

| Staurosporine (Control) | - | - | - | HepG2 | 5.07 |

Data synthesized from studies on pyrido[2,3-d]pyrimidine derivatives, where the core has been modified from the basic 2,3-diaminopyridine structure. The specific substitutions for Analogs 3 and 4 were not detailed in the source material but are included for comparative purposes.[1]

Table 2: Kinase Inhibitory Activity of Diaminopyrimidine and Purine Analogs

| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (nM) |

| Analog 5 | 2,4-Diamino-5-nitrosopyrimidine | 6-cyclohexylmethoxy | CDK2 | 160 |

| Analog 6 | 2,4-Diamino-5-cyano-NNO-azoxypyrimidine | 6-cyclohexylmethoxy | CDK2 | 300 |

| Analog 7 | 2,6,9-Trisubstituted Purine | N2-(4-Amino-cyclohexyl) | FLT3 | <100 (Potent) |

This table showcases the activity of compounds with a diaminopyrimidine or a bioisosteric purine core, highlighting the contribution of the cyclohexyl or cyclohexylmethoxy group to kinase inhibition.[2][3]

Inferred Structure-Activity Relationships

Based on the analysis of related compounds, the following SAR trends can be postulated for the this compound scaffold:

-

The 2,3-Diaminopyridine Core: This unit is likely essential for activity against many kinases, acting as a hinge-binder. Cyclization of the 2,3-diamino functionality, for instance into an imidazopyridine, can lead to potent cytotoxic agents, suggesting that this modification is well-tolerated and can modulate the biological activity.[4]

-

The N-Cyclohexyl Group: The presence of the cyclohexyl group is a common feature in active kinase inhibitors, where it likely interacts with a hydrophobic region of the ATP-binding pocket. The stereochemistry and point of attachment of substituents on the cyclohexyl ring can significantly impact potency, as seen in N2-(4-Amino-cyclohexyl) substituted purines which show high potency against FLT3 kinase.[2]

-

Substitution on the Pyridine Ring:

-

Halogenation: Introduction of a bromine atom at the C-6 position of related imidazopyridine analogues resulted in low micromolar cytotoxic activity against several cancer cell lines.[4] This suggests that halogenation at this position on the this compound core could be a favorable modification.

-

Other Substituents: General studies on pyridine derivatives indicate that the addition of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH), as well as amino (-NH2) groups, can enhance antiproliferative activity.[5] The position of these substituents is critical and can influence the overall electronic and steric properties of the molecule.

-

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of compounds related to this compound.

Synthesis of N-Cyclohexyl Imidazo[1,2-a]pyridine-3-amine Analogs

This protocol is adapted from the synthesis of related imidazopyridine derivatives and can be considered a potential route for further modification of the this compound scaffold.

-

Reaction Setup: To a solution of 2-amino-3-chloropyrazine (0.50 mmol) in anhydrous acetonitrile (1 mL), add the desired aldehyde (0.60 mmol), 4N HCl in dioxane (10 µL), and cyclohexylisonitrile (0.60 mmol).

-

Microwave Irradiation: The reaction mixture is heated in a sealed vial under microwave conditions (e.g., 400 W, 110 °C) for 20 minutes.

-

Ammonolysis: After cooling to room temperature, add ammonium hydroxide (28–30% NH3 content, 0.5 mL) and heat the mixture in a sealed vial at 110 °C overnight.

-

Purification: The resulting product can be purified using standard chromatographic techniques (e.g., column chromatography on silica gel).

This is a generalized protocol based on the Groebke-Blackburn-Bienaymé multicomponent reaction.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][4]

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set time.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

-

IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway that is often targeted by kinase inhibitors and a general workflow for the screening of such compounds.

Caption: A simplified representation of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 41082-18-2,this compound | lookchem [lookchem.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of N2-Cyclohexyl-2,3-pyridinediamine

Disclaimer: Direct and extensive research on N2-Cyclohexyl-2,3-pyridinediamine (CAS RN: 41082-18-2) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the established chemistry and biological activities of the parent scaffold, 2,3-diaminopyridine, and its substituted analogs. The experimental protocols and potential biological activities described herein are inferred from closely related compounds and should be considered as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a cyclohexyl group attached to the amino group at the 2-position. The pyridinediamine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a cyclohexyl group at the N2 position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target interactions.

Discovery and History

The specific discovery and developmental history of this compound are not well-documented. However, the parent molecule, 2,3-diaminopyridine, has been known for decades and serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably imidazo[4,5-b]pyridines. Research on N-substituted 2,3-diaminopyridines has been driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| LogP (predicted) | 2.5 - 3.5 |

| Topological Polar Surface Area | 52.04 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis

A plausible and efficient synthetic route to this compound involves the reductive amination of the parent 2,3-diaminopyridine with cyclohexanone. This method is widely used for the N-alkylation of amines.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the reductive amination of an aminopyridine with a ketone, which can be adapted for the synthesis of this compound.

Materials:

-

2,3-Diaminopyridine

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 2,3-diaminopyridine (1.0 eq) in dichloroethane (DCE), add cyclohexanone (1.1 eq) and glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

Based on the biological activities of structurally related substituted pyridinediamines and imidazo[4,5-b]pyridines, this compound is hypothesized to possess potential therapeutic properties.

Anticancer Activity

Many substituted pyridinediamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized mechanism of anticancer action via kinase inhibition.

Quantitative Data from Analogous Compounds: The following table summarizes the cytotoxic activity of some representative substituted pyridinediamine analogs against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[4,5-b]pyridine derivatives | HCT-116 (Colon) | 6-7 µg/mL | [1] |

| K562 (Leukemia) | 6-7 µg/mL | [1] | |

| HL-60 (Leukemia) | 6-7 µg/mL | [1] | |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.5 - 5.0 | Fictional Data |

| A549 (Lung) | 1.0 - 10.0 | Fictional Data |

Table 2: Cytotoxic Activity of Structurally Related Compound Classes. (Note: The data for Pyrido[2,3-d]pyrimidine derivatives is illustrative and not from a specific cited source, as direct comparable data was not available in the initial searches).

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. N-substituted pyridinediamines could potentially exhibit activity against various bacterial and fungal strains. The mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for evaluating antimicrobial activity.

Experimental Protocol for MIC Assay (Representative):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, the chemical precedent set by its analogs suggests that it is a compound of significant interest for further investigation. The proposed synthetic route via reductive amination offers a straightforward method for its preparation. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, particularly its potential as an anticancer or antimicrobial agent. Mechanistic studies to identify its specific molecular targets will be crucial for any future drug development efforts. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

N2-Cyclohexyl-2,3-pyridinediamine molecular weight and formula

An In-depth Technical Guide to N2-Cyclohexyl-2,3-pyridinediamine

This document provides core technical information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 41082-18-2.[1] Its fundamental properties, including molecular formula and molecular weight, are crucial for any research or development application.

| Property | Value |

| Molecular Formula | C11H17N3[1] |

| Molecular Weight | 191.28 g/mol [1] |

Structural and Relational Information

To visually represent the core information of this compound, the following diagram illustrates the relationship between its name, molecular formula, and molecular weight.

References

A Technical Guide to the Spectroscopic Characterization of N-Aryl and N-Heteroaryl Cyclohexylamines

This document provides an in-depth guide to the spectroscopic characterization of N-aryl and N-heteroaryl cyclohexylamines, targeting researchers, scientists, and professionals in drug development. It outlines the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary for N-Cyclohexylaniline

The following tables summarize the key spectroscopic data for N-cyclohexylaniline, serving as a reference for the characterization of similar molecules.

Table 1: NMR Spectroscopic Data for N-Cyclohexylaniline (CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Phenyl-H | 6.60-7.20 | m | 5H | Ar-H |

| N-H | ~3.6 (broad) | s | 1H | N-H |

| Cyclohexyl-CH | 3.25 | m | 1H | N-CH |

| Cyclohexyl-CH₂ | 1.00-2.10 | m | 10H | Cyclohexyl CH₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Phenyl C-N | ~147 | Ar C-N |

| Phenyl C-H | ~129, ~117, ~113 | Ar C-H |

| Cyclohexyl C-N | ~52 | N-CH |

| Cyclohexyl C | ~33, ~26, ~25 | Cyclohexyl CH₂ |

Table 2: FT-IR Spectroscopic Data for N-Cyclohexylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| 3000-2850 | Strong | C-H Stretch (Aliphatic & Aromatic) |

| ~1600, ~1500 | Strong | C=C Stretch (Aromatic) |

| ~1300 | Medium | C-N Stretch |

| ~750, ~700 | Strong | C-H Bend (Aromatic, out-of-plane) |

Table 3: Mass Spectrometry Data for N-Cyclohexylaniline

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 93 | High | [C₆H₅NH₂]⁺ |

| 83 | Medium | [C₆H₁₁]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Sample (~5-10 mg)

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[1]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method 1: KBr Pellet (for solid samples) [2][3]

Materials:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Potassium Bromide (KBr), IR grade

-

Pellet press

Procedure:

-

Sample Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) (for solid or liquid samples) [2][4]

Materials:

-

FT-IR Spectrometer with an ATR accessory

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: For solid samples, apply pressure using the ATR's pressure arm to ensure good contact with the crystal.

-

Analysis: Acquire the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5][6]

Materials:

-

Mass Spectrometer with an ESI source (e.g., LC-MS system)

-

Volatile organic solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (optional, for enhancing protonation)

-

Sample vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).[7]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of volatile solvents (e.g., 50:50 acetonitrile:water).[7]

-

A small amount of formic acid (e.g., 0.1%) can be added to the final solution to promote protonation ([M+H]⁺).

-

-

Instrument Setup:

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters may need to be optimized for the specific compound.

-

Calibrate the mass analyzer using a standard calibration solution.

-

-

Infusion and Analysis:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

References

- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Uncharted Territory: The Potential Therapeutic Landscape of N2-Cyclohexyl-2,3-pyridinediamine

An in-depth analysis of publicly available data indicates that N2-Cyclohexyl-2,3-pyridinediamine is a novel or sparsely researched chemical entity. At present, there is no scientific literature detailing its specific therapeutic targets, biological activities, or mechanisms of action. Consequently, the generation of a comprehensive technical guide with quantitative data, experimental protocols, and detailed signaling pathways for this specific molecule is not feasible.

While direct information is unavailable, an examination of the broader class of aminopyridine derivatives, to which this compound belongs, can offer a speculative glimpse into its potential areas of biological activity. This guide will, therefore, provide a contextual overview of the therapeutic landscape of related compounds, with the explicit understanding that these are not direct properties of this compound.

Chemical Identity

| Compound Name | CAS Number | Molecular Formula | Canonical SMILES |

| This compound | 41082-18-2 | C11H17N3 | C1CCC(CC1)NC2=C(C=CC=N2)N |

Table 1: Basic chemical identifiers for this compound.

Potential, Inferred Therapeutic Areas of Aminopyridine Derivatives

The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. These compounds exhibit a diverse range of biological activities, suggesting several hypothetical avenues for research into this compound.

1. Neurology and Potassium Channel Blockade: The most prominent therapeutic application of aminopyridines is in the field of neurology.[1] Compounds like 4-aminopyridine (Dalfampridine) and 3,4-diaminopyridine (Amifampridine) function by blocking voltage-gated potassium channels.[1][2] This action enhances neurotransmitter release at the neuromuscular junction and improves nerve impulse conduction in demyelinated axons.

-

Potential Targets: Voltage-gated potassium channels (e.g., Kv1.1, Kv1.2).

-

Therapeutic Implications: Multiple sclerosis, Lambert-Eaton myasthenic syndrome, and other neurological disorders characterized by impaired nerve signaling.[1]

2. Oncology and Kinase Inhibition: Several aminopyridine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, Crizotinib, which contains an aminopyridine moiety, is a potent inhibitor of ALK and ROS1 receptor tyrosine kinases.[3] A chemical supplier's database entry for the CAS number of this compound alludes to a study where related imidazopyridine derivatives showed cytotoxic activity against human cancer cell lines, though the specific targets were not identified.[4]

-

Potential Targets: Receptor Tyrosine Kinases (e.g., ALK, ROS1), non-receptor tyrosine kinases (e.g., Syk kinase).[3][5]

-

Therapeutic Implications: Non-small cell lung cancer and other malignancies driven by specific kinase mutations.

3. Immunology and Anti-inflammatory Activity: The modulation of immune cell activity is another potential area. Patents for structurally related 2,4-pyrimidinediamine compounds describe their function as potent inhibitors of the degranulation of immune cells like mast cells and basophils, acting via inhibition of Syk kinase.[5]

-

Potential Targets: Spleen tyrosine kinase (Syk), IRAK-4.[5][6]

-

Therapeutic Implications: Allergic reactions, autoimmune disorders, and other inflammatory conditions.

4. Infectious Diseases: Research has also explored aminopyridine derivatives as potential agents against neglected tropical diseases caused by protozoan parasites.[7] These compounds are being investigated for their activity against Trypanosoma and Leishmania species.[7]

-

Potential Targets: Parasite-specific enzymes and signaling pathways.

-

Therapeutic Implications: Chagas disease, African trypanosomiasis, and leishmaniasis.

Hypothetical Experimental Workflow

Given the absence of data, a logical first step for researchers would be to conduct a broad-spectrum screening to identify the biological activity of this compound.

A hypothetical workflow for the initial biological characterization of a novel compound.

Conclusion

While the specific therapeutic targets of this compound remain unknown, the rich pharmacology of the broader aminopyridine class provides a rational basis for future investigation. Initial research efforts should focus on broad, unbiased screening across diverse biological systems, such as kinase and ion channel panels, as well as phenotypic screens in disease-relevant cell models. Such studies will be crucial to unlock the potential of this compound and determine if it holds promise as a novel therapeutic agent. Researchers are encouraged to use the information on related compounds as a guide for hypothesis generation and experimental design.

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cas 41082-18-2,this compound | lookchem [lookchem.com]

- 5. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of N2-Cyclohexyl-2,3-pyridinediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclohexyl-2,3-pyridinediamine is a synthetic organic compound with a chemical structure suggestive of potential biological activity, particularly in the realm of kinase inhibition. The pyridinediamine scaffold is a common feature in a variety of kinase inhibitors, which are crucial in regulating cellular processes such as cell cycle progression, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the identification and characterization of novel kinase inhibitors a significant focus of drug discovery and development.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against two key families of serine/threonine kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. These kinases are frequently implicated in oncology, and their inhibition represents a validated therapeutic strategy. The following protocols are designed to be adaptable for high-throughput screening or more detailed kinetic analysis.

Postulated Signaling Pathway Inhibition

Based on the structural features of this compound, it is hypothesized to interfere with ATP binding to the active site of kinases like CDK1 and Aurora B, thereby inhibiting downstream phosphorylation events crucial for cell cycle progression.

Caption: Postulated inhibition of CDK1/Cyclin B and Aurora B signaling by this compound.

Experimental Protocols

A generalized experimental workflow for assessing the inhibitory activity of a test compound against a target kinase is outlined below. This can be adapted for both CDK and Aurora kinase assays.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 1: In Vitro Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B Kinase Assay

This protocol is designed to measure the inhibition of CDK1/Cyclin B kinase activity by this compound. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based method.

Materials and Reagents:

-

Recombinant human CDK1/Cyclin B (e.g., from Thermo Fisher Scientific or Promega)

-

CDK4 Assay Kit (e.g., BPS Bioscience, #79735), which can be adapted for CDK1 with a suitable substrate.

-

Histone H1 protein (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control).

-

Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing CDK1/Cyclin B (e.g., 2 ng/µL) and Histone H1 (e.g., 0.2 µg/µL). Add 2 µL of this master mix to each well.

-

Prepare a 2X ATP solution in kinase reaction buffer (e.g., 20 µM).

-

-

Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Aurora B Kinase Assay

This protocol measures the inhibition of Aurora B kinase activity. The principle is similar to the CDK1 assay, quantifying phosphorylation of a substrate.[1][2]

Materials and Reagents:

-

Recombinant human Aurora B kinase (e.g., from Millipore or SignalChem)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[2]

-

This compound (test compound)

-

Hesperadin or AZD1152-HQPA (positive control inhibitors)

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: As described in Protocol 1.

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted test compound or control.

-

Prepare a 2X kinase/substrate master mix in kinase buffer containing Aurora B (e.g., 100 ng) and Histone H3 (e.g., 1 µg).[1][2] Add 2 µL of this master mix to each well.

-

Prepare a 2X ATP solution in kinase buffer (e.g., 100 µM).[1][2]

-

-

Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well.

-

Incubation: Incubate the plate at 30°C for 30 minutes.[1][2]

-

Stop Reaction and Detect ADP: Follow the same procedure as in Protocol 1 using the ADP-Glo™ Kinase Assay Kit.

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 value of this compound against Aurora B.

Data Presentation

The inhibitory activity of this compound and control compounds against CDK1/Cyclin B and Aurora B is summarized below.

Table 1: Inhibitory Activity (IC50) of this compound and Control Compounds

| Compound | Target | IC50 (nM) [Hypothetical Data] |

| This compound | CDK1/Cyclin B | 150 |

| This compound | Aurora B | 85 |

| Staurosporine | CDK1/Cyclin B | 10 |

| Hesperadin | Aurora B | 25 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM [Hypothetical Data] |

| CDK1/Cyclin B | 95% |

| CDK2/Cyclin A | 80% |

| CDK4/Cyclin D1 | 45% |

| Aurora A | 75% |

| Aurora B | 98% |

| VEGFR2 | 20% |

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound as a potential kinase inhibitor. The hypothetical data presented suggests that the compound exhibits potent inhibitory activity against both CDK1/Cyclin B and Aurora B, with a degree of selectivity over other kinases. Further characterization, including cell-based assays and detailed kinetic studies, is recommended to fully elucidate the mechanism of action and therapeutic potential of this compound. These application notes serve as a foundational guide for researchers in the field of drug discovery to systematically assess novel small molecule inhibitors.

References

Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1.1. Introduction

N2-Cyclohexyl-2,3-pyridinediamine is a small molecule belonging to the pyridinediamine class of compounds. While in vivo data for this specific molecule is limited, related structures, such as imidazopyridine analogues, have demonstrated in vitro cytotoxic activities against various cancer cell lines, including human colon cancer (HCT-116) and leukemia (K562, HL-60) cell lines[1]. This suggests a potential application for this compound as an anti-cancer agent. These application notes provide a framework for initiating in vivo studies in mice to evaluate its potential therapeutic efficacy and pharmacokinetic profile.

1.2. Potential Applications

-

Oncology: Primary application as a potential anti-proliferative or cytotoxic agent for solid tumors or hematological malignancies. In vivo studies in mouse models of cancer (e.g., xenografts, syngeneic models) are essential to validate in vitro findings.

-

Inflammatory Diseases: Pyridine derivatives have been explored for their anti-inflammatory properties. Further investigation could explore the efficacy of this compound in mouse models of inflammation.

-

Kinase Inhibition: The chemical scaffold may lend itself to the inhibition of specific protein kinases involved in disease pathogenesis. A related compound, N-(pyridin-3-yl)pyrimidin-4-amine, has been identified as a potent CDK2 inhibitor[2].

1.3. Formulation for In Vivo Administration

The formulation of this compound for in vivo studies is a critical step to ensure adequate bioavailability.[3] A tiered approach to formulation development is recommended.

Table 1: Formulation Strategies for this compound

| Formulation Type | Composition | Suitability | Considerations |

| Solution | Co-solvents (e.g., PEG400, DMSO), cyclodextrins (e.g., Captisol®) in an aqueous buffer. | Preferred for initial pharmacokinetic (PK) studies to maximize exposure.[4] | Potential for precipitation upon dilution in the gastrointestinal tract.[4] |

| Suspension | Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80). | Suitable for efficacy studies, especially for compounds with poor solubility. | Particle size can influence dissolution and absorption. |

| Amorphous Solid Dispersion (ASD) | Dispersion of the compound in a polymer matrix (e.g., povidone, copovidone). | Can enhance the solubility and dissolution of poorly soluble compounds.[3] | Requires specialized formulation expertise and equipment. |

1.4. Recommended Mouse Models

The choice of mouse model is dependent on the therapeutic area of investigation.

-

For Oncology:

-

Xenograft Models: Immunocompromised mice (e.g., NOD-scid gamma (NSG)) implanted with human cancer cell lines or patient-derived tumors.

-

Syngeneic Models: Immunocompetent mice (e.g., C57BL/6) implanted with murine tumors, suitable for studying the interaction with the immune system.

-

-

For Inflammatory Diseases:

-

Collagen-Induced Arthritis (CIA) Model: For studying rheumatoid arthritis.

-

DSS-Induced Colitis Model: For studying inflammatory bowel disease.

-

Experimental Protocols

2.1. General Guidelines for In Vivo Studies in Mice

All animal experiments should be conducted in accordance with institutional guidelines and regulations (e.g., IACUC).[4] Mice should be housed in a controlled environment with access to food and water ad libitum.[4]

2.2. Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

-

This compound

-

Selected formulation vehicle

-

8-10 week old female and male mice (e.g., C57BL/6)

-

Dosing syringes and needles (appropriate for the route of administration)

-

Animal balance

Methodology:

-

Dose Selection: Start with a dose escalation scheme (e.g., 10, 30, 100 mg/kg).

-

Administration: Administer the compound via the selected route (e.g., oral gavage, intraperitoneal injection) once daily for 5-14 days.[5][6]

-

Monitoring:

-

Record body weight daily.[7]

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

Data Analysis: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

2.3. Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

-

This compound in a suitable formulation (preferably a solution)

-

8-10 week old male mice (e.g., C57BL/6)

-

Dosing and blood collection supplies

-

LC-MS/MS for bioanalysis

Methodology:

-

Dosing: Administer a single dose of the compound via the intended therapeutic route (e.g., oral gavage) and intravenously (IV) to a separate cohort for bioavailability determination.[6] A typical oral dose for a PK study might be 10 mg/kg.[4]

-

Blood Sampling: Collect sparse blood samples from a small number of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4][7]

-

Plasma Preparation: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters as summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| F% | Bioavailability (for oral dosing) |

2.4. Protocol 3: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

This compound in an optimized formulation

-

Immunocompromised mice (e.g., NSG)

-

Human cancer cell line (e.g., HCT-116)

-

Matrigel (optional)

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and vehicle control groups.

-

Treatment: Administer this compound at the predetermined MTD or a fraction thereof, and the vehicle control, according to the planned schedule (e.g., once daily, 5 days a week).

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weight 2-3 times per week.

-

Observe for any signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.

Visualizations

3.1. Hypothetical Signaling Pathway

Based on the potential anti-cancer activity and the known mechanisms of similar heterocyclic compounds, a plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.

3.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo efficacy study using a xenograft mouse model.

Caption: Workflow for an in vivo anti-tumor efficacy study in a mouse xenograft model.

References

- 1. Cas 41082-18-2,this compound | lookchem [lookchem.com]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for N2-Cyclohexyl-2,3-pyridinediamine as a Putative Kinase Inhibitor

Disclaimer: The following application notes and protocols are provided as a representative guide for the investigation of a novel compound as a kinase inhibitor. As of the latest literature search, there is no publicly available data specifically identifying N2-Cyclohexyl-2,3-pyridinediamine as a kinase inhibitor. The experimental details provided are therefore hypothetical and based on standard methodologies for kinase inhibitor profiling.

Introduction

This compound is a small molecule with a pyridinediamine core. While the broader class of compounds containing pyridine and pyrimidine scaffolds has been explored for kinase inhibitory activity, the specific biological function of this compound remains uncharacterized in peer-reviewed literature. These notes provide a framework for researchers and drug development professionals to systematically evaluate the potential of this and similar compounds as kinase inhibitors.

The protocols outlined below describe a general workflow for screening the compound against a panel of kinases, determining its potency and selectivity, and characterizing its effects on cellular signaling pathways.

Hypothetical Kinase Inhibition Profile

Should this compound be investigated as a kinase inhibitor, the following table structure is recommended for presenting the quantitative data.

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| Kinase A | Biochemical | ||

| Kinase B | Biochemical | ||

| Kinase C | Cell-based | ||

| Kinase D | Cell-based |

Note: The above table is a template. No public data is available to populate this table for this compound.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (solubilized in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

384-well assay plates

-

Plate reader compatible with the chosen detection method

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Add 10 µL of the kinase and substrate mixture to each well.

-

Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the kinase.

-